Cas no 109771-10-0 (Cholest-7-en-6-one, 3-(b-D-glucopyranosyloxy)-2,5,14,20,22,25-hexahydroxy-,(2b,3b,5a,22R)- (9CI))
109771-10-0 structure
Product Name:Cholest-7-en-6-one, 3-(b-D-glucopyranosyloxy)-2,5,14,20,22,25-hexahydroxy-,(2b,3b,5a,22R)- (9CI)
Numero CAS:109771-10-0
MF:C33H54O13
MW:658.774072170258
CID:215933
PubChem ID:184117
Update Time:2025-04-19
Cholest-7-en-6-one, 3-(b-D-glucopyranosyloxy)-2,5,14,20,22,25-hexahydroxy-,(2b,3b,5a,22R)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cholest-7-en-6-one, 3-(b-D-glucopyranosyloxy)-2,5,14,20,22,25-hexahydroxy-,(2b,3b,5a,22R)- (9CI)
- 2,5,14-trihydroxy-10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-(2,3,6-trihydroxy-6-methylheptan-2-yl)-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one
- 109771-10-0
- DTXSID20911341
- 2,5,14,20,22,25-Hexahydroxy-6-oxocholest-7-en-3-yl hexopyranoside
- 5alpha-Hydroxyecdysone 3-beta-D-glucoside
- Cholest-7-en-6-one, 3-(beta-D-glucopyranosyloxy)-2,5,14,20,22,25- hexahydroxy-, (2beta,3beta,5alpha,22R)-
-
- Inchi: 1S/C33H54O13/c1-28(2,41)9-8-22(36)31(5,42)21-7-11-32(43)17-12-23(37)33(44)14-19(45-27-26(40)25(39)24(38)20(15-34)46-27)18(35)13-30(33,4)16(17)6-10-29(21,32)3/h12,16,18-22,24-27,34-36,38-44H,6-11,13-15H2,1-5H3/t16-,18-,19+,20+,21-,22+,24+,25-,26+,27+,29+,30+,31+,32+,33+/m0/s1
- Chiave InChI: AYZWKPWGZYTYNN-LJLCCJFDSA-N
- Sorrisi: O[C@@]12CC[C@H]([C@](C)([C@@H](CCC(C)(C)O)O)O)[C@@]1(C)CC[C@H]1C2=CC([C@@]2(C[C@H]([C@H](C[C@]12C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O)=O
Proprietà calcolate
- Massa esatta: 658.35652
- Massa monoisotopica: 658.356
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 10
- Conta accettatore di obbligazioni idrogeno: 13
- Conta atomi pesanti: 46
- Conta legami ruotabili: 8
- Complessità: 1210
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 15
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 238A^2
- XLogP3: -1.9
Proprietà sperimentali
- Densità: 1.44
- Punto di ebollizione: 910.5°Cat760mmHg
- Punto di infiammabilità: 285.1°C
- Indice di rifrazione: 1.633
- PSA: 237.83
Cholest-7-en-6-one, 3-(b-D-glucopyranosyloxy)-2,5,14,20,22,25-hexahydroxy-,(2b,3b,5a,22R)- (9CI) Letteratura correlata
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
109771-10-0 (Cholest-7-en-6-one, 3-(b-D-glucopyranosyloxy)-2,5,14,20,22,25-hexahydroxy-,(2b,3b,5a,22R)- (9CI)) Prodotti correlati
- 119798-44-6(Stearidonic Acid Ethyl Ester)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso